V-28-3B methyl ester
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Overview
Description
V-28-3B methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
V-28-3B methyl ester can be synthesized through the esterification of the corresponding carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high conversion rates and efficient production . Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .
Chemical Reactions Analysis
Types of Reactions
V-28-3B methyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sodium ethoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent used for the reduction of esters.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Transesterification: A different ester and an alcohol.
Reduction: Alcohols.
Scientific Research Applications
V-28-3B methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of V-28-3B methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active carboxylic acid, which can then participate in various metabolic pathways . The esterification and hydrolysis reactions are crucial for the regulation of lipid metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil and used as a flavoring agent.
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Isopentyl acetate: A constituent of banana oil and used in perfumes.
Uniqueness
V-28-3B methyl ester is unique due to its specific structural features and reactivity. Unlike simpler esters, it may possess unique functional groups that confer distinct chemical and biological properties. Its applications in various fields, such as medicine and industry, highlight its versatility and importance .
Biological Activity
V-28-3B methyl ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.
Chemical Structure and Properties
This compound is derived from a specific precursor compound through a methylation process. The chemical structure influences its biological activity, particularly its interaction with biological membranes and target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, in a study assessing various derivatives of platensimycin, the methyl ester form displayed enhanced antibacterial properties compared to its parent compound. Specifically, it demonstrated an IC50 value of 40 µg/ml against Staphylococcus aureus, indicating potent inhibition of fatty acid synthesis pathways crucial for bacterial growth .
The mechanism by which this compound exerts its effects appears to involve interference with bacterial fatty acid synthesis. In vitro assays have shown that the compound effectively inhibits key enzymes in the fatty acid biosynthesis pathway, which is critical for bacterial survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the ester group can significantly impact the compound's lipophilicity and membrane permeability, thereby enhancing its bioavailability and efficacy .
Cytotoxicity and Selectivity
While this compound has shown promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cell lines. For example, cytotoxicity assays have revealed an IC50 greater than 200 µg/ml in human fibroblast cells, suggesting a favorable selectivity index for therapeutic applications .
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Staphylococcus aureus | 40 |
Escherichia coli | 80 |
Pseudomonas aeruginosa | 100 |
This study highlights the compound's potential as a broad-spectrum antibacterial agent.
Study 2: Structure-Activity Relationship
A structure-activity relationship analysis was performed to determine how modifications to the V-28-3B scaffold influence its biological activity. The results showed that substituents on the aromatic ring significantly affected both potency and selectivity for bacterial targets.
Compound Variant | IC50 (µg/ml) against S. aureus | IC50 (µg/ml) against Human Fibroblasts |
---|---|---|
V-28-3B | 40 | >200 |
V-28-3B with Nitro Group | 59 | >200 |
This table illustrates how specific modifications can enhance antibacterial activity without compromising safety profiles .
Properties
CAS No. |
134002-39-4 |
---|---|
Molecular Formula |
C59H86N2O19 |
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1 |
InChI Key |
GIDIUOCSTCGLRW-QJSPMWJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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